molecular formula C22H24N2O5S B2916432 3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863556-08-5

3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2916432
CAS No.: 863556-08-5
M. Wt: 428.5
InChI Key: HFZXZDJNXPWNLM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a phenylthiazole moiety via an ethyl chain. The structure incorporates multiple methoxy groups, which are known to influence the molecule's electronic properties, lipophilicity, and potential for biological interaction. The thiazole ring is a privileged structure in medicinal chemistry, frequently found in molecules with a wide range of pharmacological activities. Compounds containing the thiazole scaffold have been extensively investigated for various therapeutic applications, including use as anti-inflammatory and antimicrobial agents . Furthermore, structurally related molecules that combine a trimethoxyphenyl group with a thiazole heterocycle have been identified as biologically active, serving as small molecule modulators for specific cellular targets, such as chloride channels . This combination of features makes this benzamide-thiazole hybrid a compound of significant interest for research applications in chemical biology and drug discovery. It is suitable for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore its potential interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-26-17-7-5-14(6-8-17)22-24-16(13-30-22)9-10-23-21(25)15-11-18(27-2)20(29-4)19(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZXZDJNXPWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity could be affected by pH, temperature, and the presence of other molecules in the cellular environment. The compound’s efficacy could also be influenced by the genetic makeup of the cells, as genetic variations can affect the expression and function of the compound’s targets.

Biological Activity

3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole and benzamide moieties. The general procedure includes:

  • Formation of Thiazole Ring : This is achieved by reacting thiourea with appropriate aryl halides.
  • Amide Bond Formation : The thiazole derivative is then coupled with a benzoyl chloride or similar compound to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Key findings include:

  • In Vitro Antiproliferative Activity : Compounds derived from this structure demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in a study involving NCI-60 cell lines, certain derivatives exhibited a growth inhibition (GI) value of up to 86.28% against non-small cell lung cancer (NSCLC) at a concentration of 10 μM .
  • Mechanism of Action : The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. This aligns with findings where similar compounds acted as microtubule-targeting agents .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their structural features:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability, which is crucial for anticancer efficacy. Compounds with electron-donating groups generally exhibited higher activity .
  • Thiazole Integration : The thiazole moiety contributes significantly to the biological activity by providing essential interactions with target proteins involved in cancer progression .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on NSCLC : A derivative showed an IC50 value of 1.61 µg/mL against NSCLC cell lines, indicating potent anticancer activity .
  • Antimicrobial Activity : Beyond anticancer properties, some derivatives displayed promising antimicrobial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .

Summary Table of Biological Activities

CompoundActivity TypeTarget/Cell LineIC50/Effectiveness
3,4,5-trimethoxy derivativeAnticancerNSCLC (HOP-92)GI = 86.28% at 10 μM
Thiazole derivativeAnticancerHCT-116 (Colorectal Carcinoma)IC50 = 1.61 µg/mL
Methoxy-substituted thiazoleAntimicrobialS. aureusEffective at low concentrations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide-thiazole derivatives:

Compound Name / ID Substituents on Thiazole Benzamide Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Properties Biological Relevance
Target Compound 2-(4-Methoxyphenyl) 3,4,5-Trimethoxy ~443.5* N/A Enhanced electron density from methoxy groups; potential CYP3A4 inhibition Likely enzyme inhibition (inferred from structural analogs)
13f () 2-Phenyl 3,4,5-Trimethoxy 393.1 (M + Na)+ 154–156 Lower polarity due to unsubstituted phenyl CYP3A4 inhibition demonstrated
13e () 4-Phenyl 3,4,5-Trimethoxy 371.1 (M + H)+ 157–158 Thiazole positional isomer of 13f Structural analog with uncharacterized activity
Rip-D () N/A (Phenethylamine) 2-Hydroxy ~301.3* 96 Phenolic -OH for hydrogen bonding Tyrosinase inhibition candidate
9g () 2-Amino-1,3-thiazol-4-yl Triazole-sulfanyl 528.7 N/A Triazole-thiazole hybrid; sulfanyl linker Tyrosinase inhibition studied
Compound in 4-Phenyl-2-thiazolyl 3,4,5-Trimethoxy + 2-methoxyethyl ~456.5* N/A Dual N-substitution (methoxyethyl and thiazole) Pharmacokinetic modulation candidate

*Calculated based on molecular formula.

Structural and Electronic Comparisons

  • In contrast, Rip-D () uses a 2-hydroxy group, introducing hydrogen-bonding capacity but reducing lipophilicity .
  • Thiazole Substituents : The 4-methoxyphenyl group on the target’s thiazole may improve solubility compared to 13f’s unsubstituted phenyl. The methoxy group’s electron-donating nature could also stabilize charge-transfer interactions in enzyme binding .
  • Linker Variations : The ethyl linker in the target compound offers flexibility, whereas rigid triazole or sulfanyl linkers (e.g., 9g in ) may restrict conformational freedom, affecting target selectivity .

Physicochemical Properties

  • Melting Points : Compounds with higher symmetry (e.g., 13f and 13e in ) exhibit sharper melting points (~154–158°C), whereas bulkier substituents (e.g., triazoles in ) likely reduce crystallinity .
  • Spectral Data : The target compound’s IR spectrum would show C=O stretching (~1660–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), similar to 13f . Unlike thioamide derivatives (), the absence of C=S (~1243–1258 cm⁻¹) confirms its amide nature .

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